3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide
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Overview
Description
“3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide” is a chemical compound with the molecular formula C7H7ClN4O . It has a molecular weight of 198.612 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7ClN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14)
. Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The storage temperature is ambient temperature .Scientific Research Applications
Synthesis and Characterization
Novel Derivatives Synthesis
Novel substituted 1,3,4-oxadiazole derivatives were synthesized using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbohydrazide, characterized by IR, NMR, and HRMS. These derivatives exhibited significant absorption and emission maxima in dichloromethane, indicating potential for applications in optical materials (Ge, Hao, Duan, & Wang, 2011).
Functionalized Hydropyridones Synthesis
Functionalized 2-pyridone derivatives were synthesized from tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides, demonstrating simple operation and potential for bioactive compound development (Vala, Bayat, & Bayat, 2020).
Optical and Fluorescent Properties
Optical Properties
The absorption and fluorescence spectra of 1,3,4-oxadiazole derivatives synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbohydrazide were measured, revealing intense absorption and emission maxima (Ge et al., 2011).
Fluorescence Spectral Characteristics
Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were investigated for their fluorescence spectral characteristics in dichloromethane, indicating potential for developing fluorescent materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Coordination Polymers and Complexes
- Coordination Compounds Synthesis: A new ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, was used to construct coordination polymers and complexes, demonstrating varied dimensionality and potential for photoluminescent or magnetic property applications (Yin, Li, Yan, & Yong, 2021).
Molecular Docking and Antibacterial Activity
- Molecular Docking and Screening: Novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, were synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies and antimicrobial, antioxidant activities (Flefel et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-7-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJQRKIRYCNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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